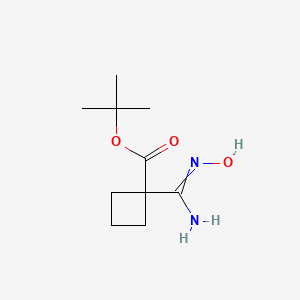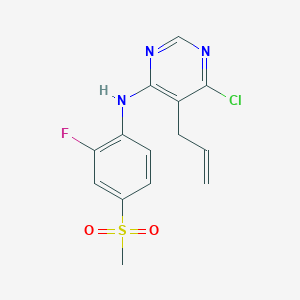
Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative known for its unique structural and chemical properties. Cyclopropane compounds are of significant interest in synthetic and pharmaceutical chemistry due to their strained ring structure, which imparts unique reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an olefin in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of substituted cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Rel-(1R,2R)-2-(3-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1-carboxylic acid: Lacks the trifluoromethoxy group, resulting in different reactivity and biological activity.
2-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical and biological properties.
The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H9F3O3 |
|---|---|
Molekulargewicht |
246.18 g/mol |
IUPAC-Name |
(1R,2R)-2-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1 |
InChI-Schlüssel |
IAJXPXIHBVDVAW-DTWKUNHWSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F |
Kanonische SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-methylpropyl (2R,3R,4R)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B11817608.png)

